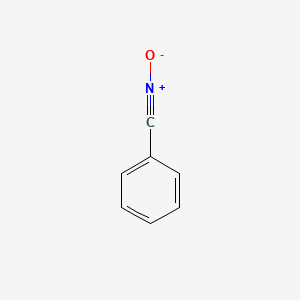

Benzonitrile oxide

Overview

Description

Benzonitrile oxide is an organic compound with the formula C7H5NO . It is a colorless liquid with a faint, almond-like odor . It is mainly used as a precursor to the resin benzoguanamine .

Molecular Structure Analysis

The molecular structure of this compound is linear in sterically unhindered 4-Cl but bent by as much as eleven degrees at the C ring –C N angle in more hindered benzonitrile oxides .

Chemical Reactions Analysis

This compound undergoes [3+2] cycloaddition reactions with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol . The reactions follow a one-step mechanism with asynchronous transition states . The global electron density transfer at the transition states showed electronic flux from this compound to ethyl trans-cinnamate and ethyl crotonate .

Physical And Chemical Properties Analysis

This compound is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

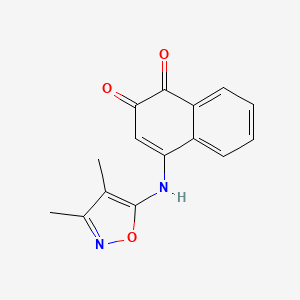

Benzonitrile oxide reacts with ethylenic derivatives to give Δ2-isoxazolines, a process closely related to the combination of aliphatic diazo-compounds and diazo-imides with ethylenic derivatives (Quilico, D'alcontres, & Grünanger, 1950).

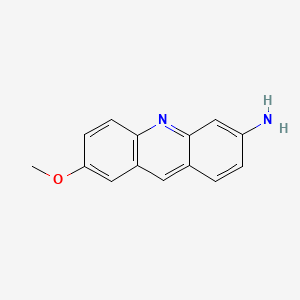

In photocatalytic reactions, benzonitrile has been successfully reduced to benzyl amine using a palladium-loaded titanium(IV) oxide photocatalyst (Imamura et al., 2013).

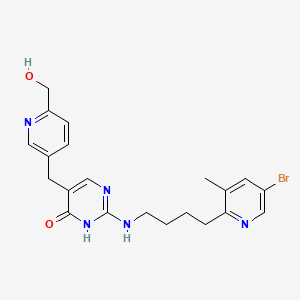

Benzonitrile oxides are involved in electroorganic synthesis. A method for preparing benzonitriles without substituents ortho to the aldoxime moiety has been developed, demonstrating the chemical versatility of benzonitrile oxides (Hartmer & Waldvogel, 2015).

The regiocontrol of nitrile oxide cycloadditions to allyl alcohols has been studied, indicating the specificity in reactions involving this compound (Kanemasa, Nishiuchi, & Wada, 1992).

This compound's interactions in ionic liquids show altered regioselectivity and an increased rate of cycloaddition processes, highlighting the impact of solvent type on its reactivity (Rosella & Harper, 2009).

The NMR shielding tensors in this compound cycloadditions have been investigated, providing insights into the electronic characteristics of these reactions (Monajjemi et al., 2008).

This compound's photolysis in polymer media has been studied, showing the stabilization of oxaziridine molecules and their effects on electron absorption spectra (Čík, Šeršeň, & Vodný, 1991).

Mechanism of Action

The mechanism of [3+2] cycloaddition reactions of benzonitrile oxide has been studied in gas phase and in acetonitrile, ethyl acetate, and tetrahydrofuran using the B3LYP functional in connection with 6-31G(d) basis set . The reactions followed a one-step mechanism with asynchronous transition states .

Safety and Hazards

properties

IUPAC Name |

benzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPTMGXSSDZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#[N+][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236274 | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873-67-6 | |

| Record name | Benzonitrile, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

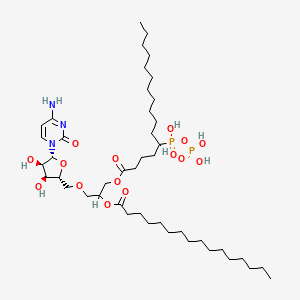

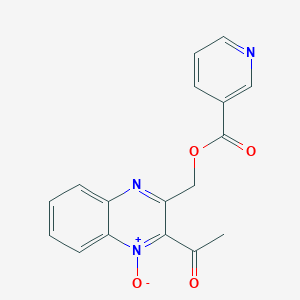

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)

![2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1201619.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)